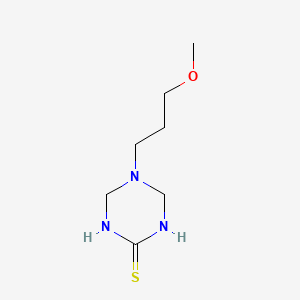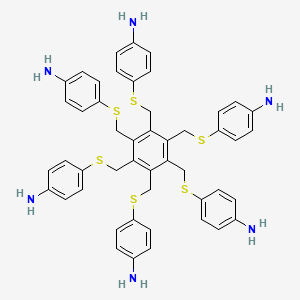
Hexakis(4-aminophenylthiomethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexakis(4-aminophenylthiomethyl)benzene is a complex organic compound with the molecular formula C48H48N6S6. It is characterized by the presence of six 4-aminophenylthiomethyl groups attached to a central benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hexakis(4-aminophenylthiomethyl)benzene typically involves the reaction of hexakis(bromomethyl)benzene with 4-aminothiophenol under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine in a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the compound is generally produced in research laboratories for experimental purposes. The scalability of the synthesis process would depend on optimizing reaction conditions and ensuring the availability of high-purity starting materials .
Chemical Reactions Analysis
Types of Reactions
Hexakis(4-aminophenylthiomethyl)benzene can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups.
Reduction: The compound can be reduced to form corresponding thiol derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups would yield hexakis(4-nitrophenylthiomethyl)benzene, while reduction could produce hexakis(4-mercaptophenylthiomethyl)benzene .
Scientific Research Applications
Hexakis(4-aminophenylthiomethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of protein-ligand interactions due to its multiple functional groups.
Industry: It can be used in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism by which hexakis(4-aminophenylthiomethyl)benzene exerts its effects is largely dependent on its interaction with other molecules. The amino groups can form hydrogen bonds, while the thiomethyl groups can participate in thiol-disulfide exchange reactions. These interactions can influence molecular targets and pathways, making the compound useful in various biochemical and industrial processes .
Comparison with Similar Compounds
Similar Compounds
- Hexakis(4-cyanophenyl)benzene
- Hexakis(4-octanoylaminophenyl)benzene
- Hexakis(4-dihydroxyborylphenyl)benzene
Uniqueness
Hexakis(4-aminophenylthiomethyl)benzene is unique due to the presence of both amino and thiomethyl groups, which provide a combination of reactivity and functionality not found in similar compounds. This makes it particularly valuable for applications requiring specific chemical interactions .
Properties
CAS No. |
72031-82-4 |
|---|---|
Molecular Formula |
C48H48N6S6 |
Molecular Weight |
901.3 g/mol |
IUPAC Name |
4-[[2,3,4,5,6-pentakis[(4-aminophenyl)sulfanylmethyl]phenyl]methylsulfanyl]aniline |
InChI |
InChI=1S/C48H48N6S6/c49-31-1-13-37(14-2-31)55-25-43-44(26-56-38-15-3-32(50)4-16-38)46(28-58-40-19-7-34(52)8-20-40)48(30-60-42-23-11-36(54)12-24-42)47(29-59-41-21-9-35(53)10-22-41)45(43)27-57-39-17-5-33(51)6-18-39/h1-24H,25-30,49-54H2 |
InChI Key |
PLNQGSOXZXVOKS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)SCC2=C(C(=C(C(=C2CSC3=CC=C(C=C3)N)CSC4=CC=C(C=C4)N)CSC5=CC=C(C=C5)N)CSC6=CC=C(C=C6)N)CSC7=CC=C(C=C7)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




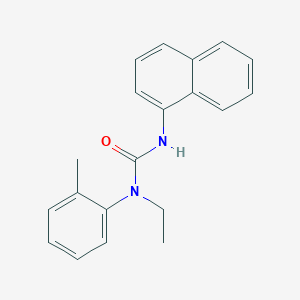
![Benzene, hexakis[[4-(1,1-dimethylethyl)phenoxy]methyl]-](/img/structure/B11943291.png)
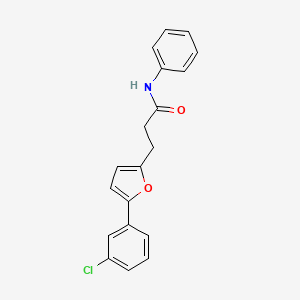
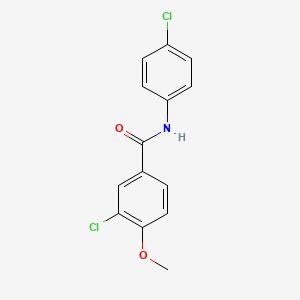
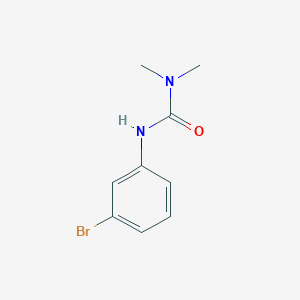

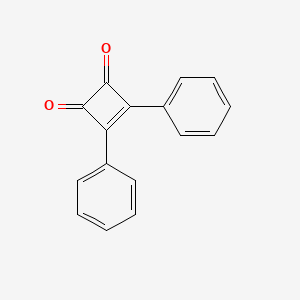
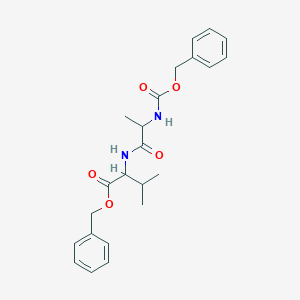

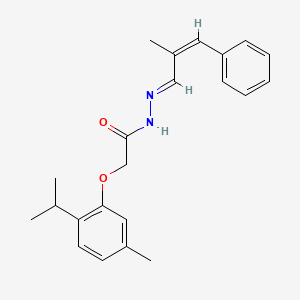
![4-bromo-2-((E)-{[oxo(2-toluidino)acetyl]hydrazono}methyl)phenyl 4-methylbenzoate](/img/structure/B11943371.png)
